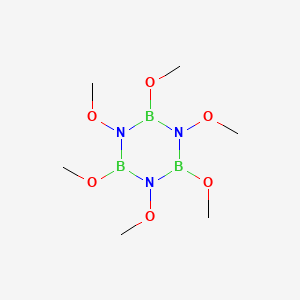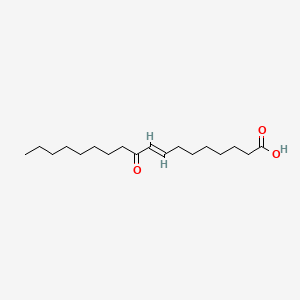![molecular formula C11H17N B14343353 1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine CAS No. 98384-76-0](/img/structure/B14343353.png)
1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine is an organic compound with the molecular formula C9H15N and a molecular weight of 137.22 g/mol . It is also known by several other names, including N-(1-Cyclopenten-1-yl)pyrrolidine and 1-(1-Pyrrolidinyl)-1-cyclopentene . This compound features a pyrrolidine ring attached to a cyclopentene moiety, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine can be achieved through various methods. One common synthetic route involves the reaction of 1-bromoethane with pyrrolidine under heating and stirring conditions . The reaction typically proceeds as follows:
Reactants: 1-bromoethane and pyrrolidine.
Conditions: Heating and stirring.
Product: this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentane derivatives[3][3].
Scientific Research Applications
1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The cyclopentene moiety may also play a role in its biological effects by influencing the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine can be compared with other similar compounds, such as:
1-(1-Cyclopenten-1-yl)pyrrolidine: Similar structure but lacks the ethenyl group.
1-Pyrrolidino-1-cyclopentene: Another closely related compound with similar reactivity and applications.
Cyclopropane, 1-ethynyl-1-ethenyl-: A compound with a cyclopropane ring instead of a cyclopentene ring.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and cyclopentene moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
98384-76-0 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
1-[1-(cyclopenten-1-yl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C11H17N/c1-10(11-6-2-3-7-11)12-8-4-5-9-12/h6H,1-5,7-9H2 |
InChI Key |
BRVMTHNPCMJNGX-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CCCC1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




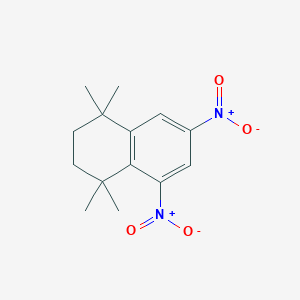
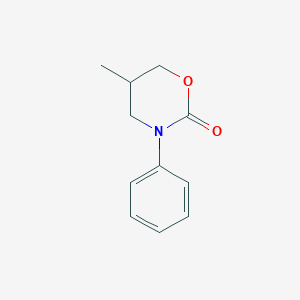
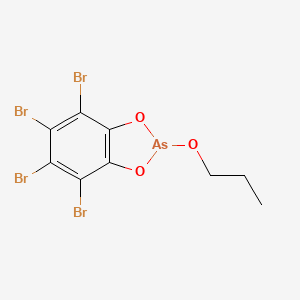

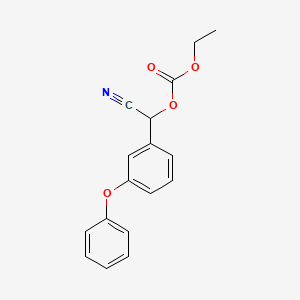
![2-[4-(Methoxymethoxy)butyl]oxirane](/img/structure/B14343323.png)
![1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one](/img/structure/B14343325.png)
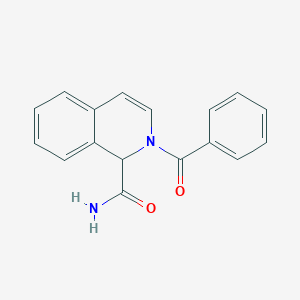
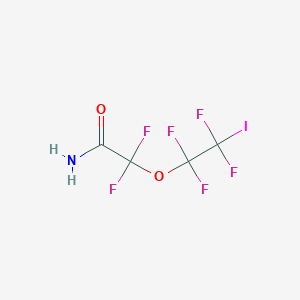
![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
